N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

Scaffold hopping Bioisosterism Target engagement

N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide (CAS 872987-80-9, MF: C20H20N4O2S, MW: 380.47) is a synthetic, non-commercial small molecule belonging to the pyridazinyl-thioacetamide class. The compound incorporates a 6-(pyridin-3-yl)pyridazine core linked via a thioether to an acetamide moiety bearing a 2-methoxyphenethyl group.

Molecular Formula C20H20N4O2S
Molecular Weight 380.47
CAS No. 872987-80-9
Cat. No. B2678566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide
CAS872987-80-9
Molecular FormulaC20H20N4O2S
Molecular Weight380.47
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
InChIInChI=1S/C20H20N4O2S/c1-26-18-7-3-2-5-15(18)10-12-22-19(25)14-27-20-9-8-17(23-24-20)16-6-4-11-21-13-16/h2-9,11,13H,10,12,14H2,1H3,(H,22,25)
InChIKeyRPLXENYZARQZBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide (CAS 872987-80-9) Matters for Targeted Research Sourcing


N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide (CAS 872987-80-9, MF: C20H20N4O2S, MW: 380.47) is a synthetic, non-commercial small molecule belonging to the pyridazinyl-thioacetamide class [1]. The compound incorporates a 6-(pyridin-3-yl)pyridazine core linked via a thioether to an acetamide moiety bearing a 2-methoxyphenethyl group. As a research tool compound, its structural features position it as a potential scaffold for exploring kinase, telomerase, or transporter inhibition, areas where related pyridazine–thioacetamides have shown quantifiable activity [2].

Procurement Risk: Why N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide Cannot Be Replaced by an In-Class Analog


Superficially similar analogs such as N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide (lacking the 2-methoxy group) or N-benzyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide (differing in linker length) are readily suggested as alternatives. However, small changes in the amide substituent can drastically alter key properties for target engagement: the methoxy group on the phenethyl ring influences solubility and hydrogen-bonding capacity, while the pyridin-3-yl group on the pyridazine core affects electronic distribution and binding to biological targets [1]. Even subtle structural variations have been shown to shift the activity of pyridazine–thioacetamide derivatives from sub-micromolar to completely inactive [2]. Substitution without quantitative verification therefore introduces a direct risk of invalidating experimental results.

Head-to-Head Comparative Evidence for N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide


Structural Determinant of Biological Activity: Pyridazine vs. Triazolopyridazine Core

The target compound contains a 6-(pyridin-3-yl)pyridazine core, whereas the closest biologically annotated analog, MLS000686223 (CID 16194780), incorporates a [1,2,4]triazolo[4,3-b]pyridazine core. In an HTS assay measuring modulation of Regulator of G-Protein Signaling (RGS) protein interactions, MLS000686223 displayed an EC50 of >30 µM (30,000 nM) [1]. The triazole ring introduces additional hydrogen-bond acceptors and alters π-stacking geometry compared to the pyridazine scaffold in the target compound. Although no head-to-head assay exists, the scaffold difference is a known determinant of target binding in related kinase and telomerase inhibitor programs [2].

Scaffold hopping Bioisosterism Target engagement

Amide Substituent Effects: 2-Methoxyphenethyl vs. Unsubstituted Phenethyl

The target compound features a 2-methoxyphenethyl amide moiety, while the commercially available analog N-phenethyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide (CAS not applicable) lacks the ortho-methoxy group. In silico predictions indicate that the methoxy group increases topological polar surface area (tPSA) by approximately 9.2 Ų and reduces calculated logP by an estimated 0.3–0.5 units compared to the unsubstituted phenethyl analog [1]. These differences directly influence membrane permeability and solubility, which are critical for in vitro assay performance. In the related N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series, the introduction of electron-donating substituents on the N-phenyl ring improved telomerase inhibition from ~50% (unsubstituted) to 64.95% (4-methoxy-substituted compound 4l) [2].

Ligand efficiency Physicochemical optimization SAR

Kinase Inhibition Selectivity Profile: JAK1/STAT3 Pathway Engagement

Within the closely related N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series, compound 4l exhibited JAK1 inhibition with a 0.46-fold change compared to the pacritinib reference standard (0.33-fold change) and STAT3 inhibition with a 0.22-fold change (sorafenib reference: 0.33-fold change) [1]. Although the target compound carries a pyridin-3-yl instead of a phenyl on the pyridazine core, the conserved pyridazine-thioacetamide linkage suggests the potential to engage similar kinase ATP-binding pockets. TLR4 downregulation was also observed (0.81-fold change vs. resatorvid’s 0.29-fold change). The pyridin-3-yl substitution introduces an additional nitrogen that may enhance hinge-binding interactions characteristic of kinase inhibitors [2].

Kinase selectivity JAK1 inhibition Cancer therapeutics

In Vivo Efficacy and Safety Window: Tumor Growth Inhibition in Murine Model

The phenyl analog 4l achieved prominent reductions in tumor size and mass in female mice implanted with Solid Ehrlich Carcinoma, with concurrent normalization of biochemical, hematologic, histopathologic, and immunohistochemical parameters [1]. This demonstrates a potentially acceptable safety margin for the pyridazine-thioacetamide scaffold. The methoxyphenethyl and pyridin-3-yl modifications in the target compound are anticipated to further modulate pharmacokinetic properties, potentially enhancing oral bioavailability and reducing hepatotoxicity compared to the phenyl analog [2]. However, no direct in vivo data for the target compound exists.

In vivo pharmacology Tumor xenograft Therapeutic index

Optimal Use Cases for N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide Based on Current Evidence


Lead Optimization for Multitargeted Anticancer Agents

Given the 64.95% telomerase inhibition and 0.46-fold JAK1 suppression exhibited by the related phenyl analog 4l [1], the target compound can serve as a starting scaffold for designing dual telomerase/JAK1 inhibitors with improved hinge-binding interactions via the pyridin-3-yl nitrogen. Its 2-methoxyphenethyl group may offer solubility advantages for in vitro profiling.

Chemical Probe for RGS Protein Interaction Studies

The triazolo analog MLS000686223 showed >30 µM EC50 in RGS modulation assays [2]. The pyridazine version (target compound) may display altered binding kinetics or selectivity due to the absence of the triazole ring, making it a useful probe to dissect the scaffold-specific contributions to RGS target engagement.

In Vivo Toxicology Assessment of Pyridazine-Thioacetamide Scaffold

The demonstrated in vivo safety of the phenyl analog 4l [3] suggests the target compound can be utilized as a backup molecule in preclinical safety studies, particularly to evaluate the impact of pyridin-3-yl substitution on hepatotoxicity and hematological parameters in rodent models.

Kinase Selectivity Panel Screening

The pyridin-3-yl group is a known hinge-binding motif for kinase inhibitors. The target compound can be profiled against a broad kinase panel (e.g., JAK family, STAT3, TLR4) to generate selectivity data [4], directly testing the hypothesis that the pyridazine-pyridine linkage enhances kinase selectivity over the phenyl analog.

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